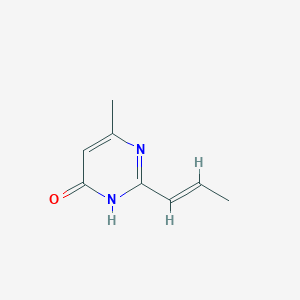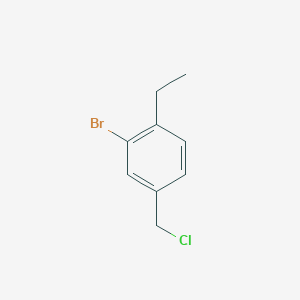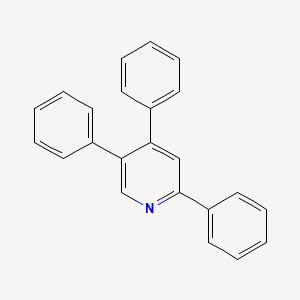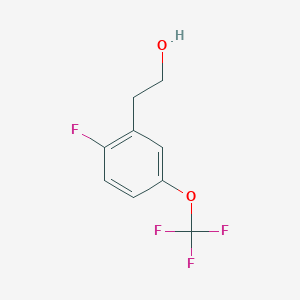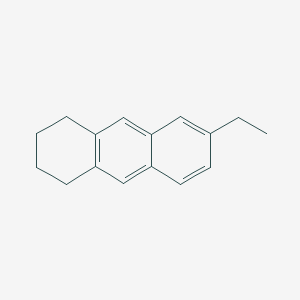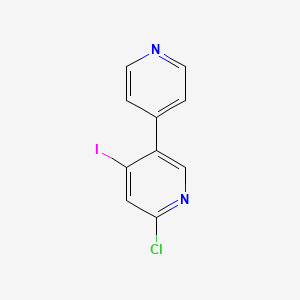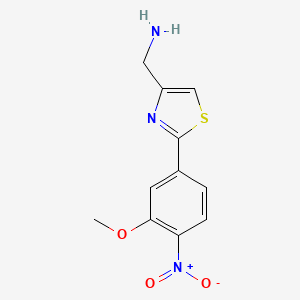
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine is a complex organic compound that features a thiazole ring substituted with a methoxy and nitro group on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine typically involves the formation of the thiazole ring followed by the introduction of the methoxy and nitro groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The methoxy group can be introduced via methylation reactions, while the nitro group is typically introduced through nitration reactions using nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality .
化学反応の分析
Types of Reactions
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common nucleophiles for substitution reactions include halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield various substituted thiazole derivatives .
科学的研究の応用
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence
作用機序
The mechanism of action of (2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
Similar Compounds
- (4-(3-Methoxyphenyl)thiazol-2-yl)methanamine
- (4-Butoxy-3-ethoxyphenyl)methanamine
- 1-(2-Methyl-1,3-thiazol-4-yl)methanamine dihydrochloride
Uniqueness
(2-(3-Methoxy-4-nitrophenyl)thiazol-4-yl)methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both methoxy and nitro groups on the phenyl ring, along with the thiazole ring, makes it a versatile compound for various applications .
特性
分子式 |
C11H11N3O3S |
|---|---|
分子量 |
265.29 g/mol |
IUPAC名 |
[2-(3-methoxy-4-nitrophenyl)-1,3-thiazol-4-yl]methanamine |
InChI |
InChI=1S/C11H11N3O3S/c1-17-10-4-7(2-3-9(10)14(15)16)11-13-8(5-12)6-18-11/h2-4,6H,5,12H2,1H3 |
InChIキー |
IRZQJFIQOXJBKS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CC(=C1)C2=NC(=CS2)CN)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


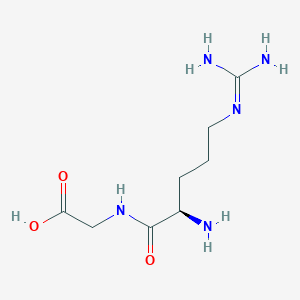
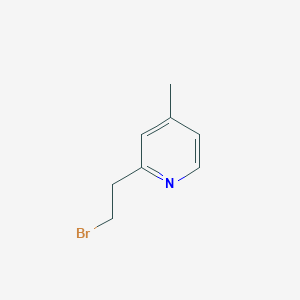
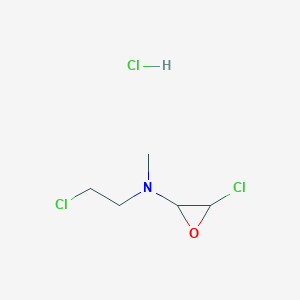
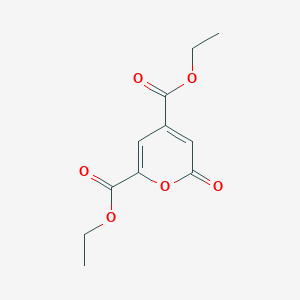
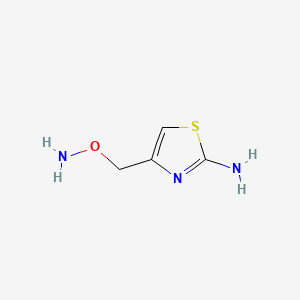
![2-Bromo-4-methyl-3H-imidazo[4,5-c]pyridine](/img/structure/B13120250.png)

